molecular formula C12H17NO2 B11727069 1-(3,4-Dimethoxyphenyl)cyclobutanamine

1-(3,4-Dimethoxyphenyl)cyclobutanamine

Cat. No.: B11727069
M. Wt: 207.27 g/mol
InChI Key: ZHWFCLITMZZRGG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)cyclobutanamine is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a cyclobutane ring amine attached to a 3,4-dimethoxyphenyl group. The 3,4-dimethoxyphenyl moiety is a common structural feature in a class of compounds known for their diverse biological activities, including interactions with neurotransmitter systems . Furthermore, the incorporation of a cyclobutane ring is a significant structural characteristic, as cyclobutane-containing alkaloids are recognized as an important source of leads for drug discovery, with more than 60 such compounds confirmed to possess biological activities including antimicrobial, antibacterial, and antitumor properties . This molecular architecture makes it a valuable scaffold for investigating structure-activity relationships, particularly in the design of novel ligands for central nervous system targets or as a precursor in synthetic chemistry. Researchers may utilize this compound in the development of new pharmacological tools or as a building block for the synthesis of more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-10-5-4-9(8-11(10)15-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3

InChI Key

ZHWFCLITMZZRGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC2)N)OC

Origin of Product

United States

Contextualization Within Cyclobutanamine Chemistry

The structural foundation of 1-(3,4-Dimethoxyphenyl)cyclobutanamine is the cyclobutanamine core. Cyclobutanamine, also known as aminocyclobutane, is a cyclic organic compound with the chemical formula C4H9N. nbinno.com This scaffold is a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. nbinno.comguidechem.com

The inclusion of a cyclobutane (B1203170) ring in drug candidates is a strategy increasingly employed by medicinal chemists to impart desirable pharmacological properties. nih.govresearchgate.net The unique, puckered three-dimensional structure of the cyclobutane ring offers several advantages over more common linear or aromatic structures. nih.gov These benefits can include providing conformational restriction to lock a molecule into its bioactive shape, which can enhance binding affinity to biological targets. vulcanchem.com Furthermore, the cyclobutane motif can improve a compound's metabolic stability by being more resistant to enzymatic degradation, potentially leading to a longer duration of action in the body. vulcanchem.com The structure also helps in reducing molecular planarity, which can positively influence pharmacokinetic properties. vulcanchem.com

Cyclobutanamine and its derivatives are key intermediates in the synthesis of a range of pharmaceuticals, including those developed as antidepressants, antipsychotics, and anti-cancer agents. nbinno.com The reactivity of the amine group allows for the straightforward attachment of various other molecular fragments, enabling the systematic exploration of a compound's structure-activity relationship (SAR). nbinno.com

Table 1: Properties and Applications of Cyclobutane Moieties in Drug Discovery

FeatureDescriptionBenefit in Medicinal Chemistry
Conformational Restriction The rigid, puckered structure of the cyclobutane ring limits the number of possible shapes (conformations) a molecule can adopt.Can lock the molecule into its most active conformation for binding to a biological target, potentially increasing potency. vulcanchem.com
Metabolic Stability The carbon-carbon bonds within the cyclobutane ring can be more resistant to metabolic enzymes compared to other alkyl chains.May lead to a longer half-life and improved duration of action for a drug. vulcanchem.com
Reduced Planarity The non-flat nature of the ring can disrupt planar stacking interactions and alter solubility and other physical properties.Can improve pharmacokinetic properties such as absorption and distribution. vulcanchem.com
Synthetic Intermediate The cyclobutanamine scaffold serves as a versatile building block for more complex molecules.Used in the synthesis of various pharmaceuticals, including anticancer and CNS-targeting agents. nbinno.com

Significance of Dimethoxyphenyl Moieties in Chemical Biology Research

Established Synthetic Routes for the Cyclobutanamine Core

The synthesis of the cyclobutanamine scaffold is a foundational step, requiring the construction of the strained four-membered ring and the subsequent installation of the amine functional group.

Cyclization Reactions for Cyclobutane (B1203170) Ring Formation

The formation of the cyclobutane ring, a motif present in numerous bioactive molecules, can be achieved through various cyclization strategies. researchgate.net Due to inherent ring strain, the creation of cyclobutanes can be challenging, but this strain also makes them synthetically useful. baranlab.org

A classical and widely used method involves the reaction of 1,3-dibromopropane with an active methylene compound, such as diethyl malonate, in the presence of a base like sodium ethoxide. cutm.ac.in This reaction proceeds via a double nucleophilic substitution to form a cyclobutane-1,1-dicarboxylate ester, which is a stable precursor to other cyclobutane derivatives. cutm.ac.in

More contemporary methods include [2+2] cycloaddition reactions, particularly the photochemical cycloaddition of two olefin units, which is a general approach to assemble the cyclobutane core. researchgate.netbaranlab.org Additionally, modern photoredox-catalyzed methods have been developed that allow for the construction of functionalized cyclobutanes under mild conditions, often starting from alkylboronic esters and haloalkyl alkenes. nih.gov

Table 1: Selected Cyclization Methods for Cyclobutane Ring Formation
MethodReactantsKey FeaturesReference
Malonic Ester Synthesis1,3-Dihalopropane + Diethyl MalonateClassical, high-yield route to cyclobutane dicarboxylates. cutm.ac.in
[2+2] PhotocycloadditionTwo Olefin MoleculesGeneral method for assembling the core scaffold, often induced by light. researchgate.net
Photoredox CatalysisAlkylboronic Esters + Haloalkyl AlkenesMild, modern method with excellent functional group tolerance. nih.gov

Amination Strategies for the Cyclobutanamine Moiety

Once the cyclobutane ring is formed, the introduction of the amine group is the next critical step. The strategy for amination is highly dependent on the chosen cyclobutane precursor.

One of the most direct methods is the reductive amination of cyclobutanone. This reaction involves treating the ketone with ammonia or a primary amine in the presence of a reducing agent. Enzymatic reductive amination, in particular, has emerged as a powerful and green methodology for the synthesis of chiral amines. researchgate.net

Alternatively, if cyclobutanecarboxylic acid is the precursor, the amine can be installed via rearrangement reactions. The Curtius rearrangement is a well-established method where the carboxylic acid is first converted to an acyl azide. Upon heating, this intermediate rearranges with the loss of nitrogen gas to form an isocyanate, which can then be hydrolyzed to yield the primary amine, cyclobutylamine. wikipedia.orgcalstate.edu

Table 2: Comparison of Amination Strategies
StrategyPrecursorKey ReagentsAdvantagesReference
Reductive AminationCyclobutanoneAmmonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Direct, efficient, can be stereoselective. researchgate.net
Curtius RearrangementCyclobutanecarboxylic AcidDiphenylphosphoryl azide (DPPA) or similar, heat, hydrolysisVersatile, proceeds from a common precursor. wikipedia.orgcalstate.edu

Role of Cyclobutanecarboxylic Acid and Cyclobutanone Precursors

Cyclobutanecarboxylic acid and cyclobutanone are central intermediates in the synthesis of cyclobutane derivatives. georganics.skliskonchem.com Their versatility allows for the construction of a wide array of functionalized compounds.

Cyclobutanecarboxylic acid is a colorless liquid that serves as a principal reagent for preparing monosubstituted cyclobutanes. georganics.sk It can be readily synthesized by the hydrolysis and subsequent decarboxylation of 1,1-cyclobutanedicarboxylic acid, which is the product of the malonic ester synthesis mentioned previously. wikipedia.orggeorganics.skorgsyn.org The thermal decarboxylation of the diacid is a common laboratory preparation. chemicalbook.com

Cyclobutanone is a volatile, colorless liquid and the smallest easily handled cyclic ketone. wikipedia.org It is a valuable building block for creating more complex molecules, including pharmaceuticals. liskonchem.comliskonchem.com Due to ring strain, the carbonyl carbon in cyclobutanone is highly electrophilic, making it very susceptible to nucleophilic addition reactions. liskonchem.com It can be prepared from cyclobutanecarboxylic acid via oxidative decarboxylation. wikipedia.org

Introduction of the 3,4-Dimethoxyphenyl Group

The introduction of the 3,4-dimethoxyphenyl moiety can be accomplished either by attaching it to a pre-formed cyclobutane ring or by constructing the cyclobutane ring onto a dimethoxyphenyl-containing precursor.

Coupling Reactions with Dimethoxyphenyl-Containing Precursors

One robust strategy involves the reaction of a 3,4-dimethoxyphenyl organometallic reagent with cyclobutanone. For example, a Grignard reagent, such as 3,4-dimethoxyphenylmagnesium bromide, can be added to cyclobutanone. This nucleophilic addition reaction forms 1-(3,4-dimethoxyphenyl)cyclobutanol. This tertiary alcohol can then be converted to the target amine through subsequent chemical transformations.

Modern cross-coupling reactions also offer potential routes. While more complex, a palladium-catalyzed Suzuki-Miyaura coupling could theoretically be employed to form the carbon-carbon bond between a cyclobutane-containing boronic acid or ester and a halogenated dimethoxybenzene derivative. nih.gov The catalytic cycle for such reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.govyoutube.com

Precursor Chemistry involving 3,4-Dimethoxyphenylacetonitrile

An alternative and highly efficient strategy begins with (3,4-Dimethoxyphenyl)acetonitrile, also known as homoveratronitrile. sigmaaldrich.com This compound serves as a precursor where the 3,4-dimethoxyphenyl group is present from the start. chemicalbook.comcymitquimica.com

The key step in this pathway is the alkylation of the carbon atom situated between the aromatic ring and the nitrile group (the α-carbon). The protons on this carbon are acidic due to the electron-withdrawing effect of the nitrile group and can be removed by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a stabilized carbanion. This nucleophilic carbanion can then undergo a cyclization reaction with a suitable 1,3-dielectrophile, like 1,3-dibromopropane. This reaction forms 1-(3,4-dimethoxyphenyl)cyclobutane-1-carbonitrile.

The final step is the reduction of the nitrile functional group to a primary amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney Nickel as a catalyst), yielding the final product, 1-(3,4-Dimethoxyphenyl)cyclobutanamine.

Strategies for Introducing Dimethoxyphenyl Moieties

The introduction of the 3,4-dimethoxyphenyl group onto a cyclobutane core is a critical step in the synthesis of this compound. A primary strategy involves the use of a pre-functionalized aromatic starting material, such as 3,4-dimethoxybenzaldehyde or a related derivative, which can be incorporated into the cyclobutane ring through various cyclization or coupling reactions.

One notable method for creating a related structure, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, involves the photodimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under direct sunlight. rsc.org This [2+2] cycloaddition reaction directly yields a cyclobutane ring bearing two 3,4-dimethoxyphenyl substituents. Although this produces a different substitution pattern, the principle of using a substituted acrylate to form the cyclobutane ring is a relevant strategy. The resulting dicarboxylate could potentially be converted to the desired amine through further synthetic transformations.

Another approach involves the reaction of a cyclobutanone precursor with a 3,4-dimethoxyphenyl organometallic reagent, such as a Grignard reagent or an organolithium species. This nucleophilic addition would form a tertiary alcohol, which could then be converted to the amine. The synthesis of various 2-(3,4-dimethoxyphenyl)ethylamine derivatives has been reported, demonstrating the feasibility of manipulating molecules containing this moiety. nih.gov

Stereoselective Synthesis of this compound

Achieving stereochemical control is a significant challenge in the synthesis of substituted cyclobutanes due to the puckered nature of the ring system. calstate.edu For a molecule like this compound, which has a stereocenter at the C1 position, developing stereoselective methods is crucial for accessing specific enantiomers.

Enantioselective Approaches to Cyclobutanamine Derivatives

The enantioselective synthesis of cyclobutane derivatives can be approached through several catalytic methods. chemistryviews.org One powerful strategy is the use of chiral catalysts in [2+2] cycloaddition reactions. chemistryviews.org For instance, visible-light-induced asymmetric [2+2] cycloadditions of alkenes can produce enantioenriched cyclobutanes without the need for directing groups. chemistryviews.org Another advanced method involves a sequential rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition, which allows for the construction of densely functionalized cyclobutanes with high diastereoselectivity and enantioselectivity. nih.gov

A cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- citedrive.comresearchgate.net-bicyclic heptanes, which are precursors to chiral cyclobutanes. chemistryviews.org These general methodologies could potentially be adapted for the synthesis of chiral this compound by using appropriately substituted starting materials.

Table 1: Examples of Enantioselective Cyclobutane Synthesis

MethodCatalyst/ReagentProduct TypeEnantiomeric Excess (ee) / Enantiomeric Ratio (er)Reference
Rh-catalyzed BicyclobutanationRh₂(S-NTTL)₄Bicyclobutane95% ee nih.gov
Sulfa-Michael AdditionChiral squaramide catalystThio-substituted cyclobutanesup to 99.7:0.3 er rsc.orgepfl.ch
Cascade Allylic Etherification/[2+2] Photocycloaddition[Ir(cod)Cl]₂ / Chiral LigandOxa- citedrive.comresearchgate.net-bicyclic heptanesExcellent enantioselectivities chemistryviews.org

Diastereoselective Control in Synthetic Pathways

When multiple stereocenters are present, controlling the diastereoselectivity of the reaction is essential. Diastereoselective synthesis of N-heterocycle substituted cyclobutanes has been achieved via a Michael addition onto cyclobutenes. citedrive.comresearchgate.netnih.govepfl.ch This method allows for the efficient formation of various heterocyclic aminocyclobutane esters and amides with good diastereomeric ratios. citedrive.comresearchgate.netnih.govepfl.ch

Another approach is the diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes to access 1,1,3-trisubstituted cyclobutanes. researchgate.net Ring contraction of readily accessible pyrrolidines using iodonitrene chemistry has also been reported as a stereospecific method for synthesizing multisubstituted cyclobutanes. nih.gov These strategies highlight the potential for controlling the relative stereochemistry of substituents on the cyclobutane ring.

Enzymatic Approaches for Enantiomerically Enriched Cyclobutanamine Derivatives

Biocatalysis offers a powerful tool for the synthesis of enantiomerically pure compounds. nih.gov Lipase-mediated kinetic resolution is a common technique used to separate enantiomers of chiral molecules. researchgate.net For example, the kinetic resolution of racemic esters or alcohols can provide access to both enantiomers in high enantiomeric excess. researchgate.net This approach could be applied to a suitable precursor of this compound, such as a corresponding alcohol or ester. A biotransformation process using Lipase B has been reported for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine, a structurally related compound, achieving 78% optical purity. google.com

Palladium-Catalyzed C-N Cross-Coupling Reactions in Cyclobutanamine Synthesis

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental methods for forming carbon-nitrogen bonds. researchgate.netmit.edu This methodology is highly applicable to the synthesis of cyclobutanamines. The reaction typically involves the coupling of an amine with an aryl or alkyl halide (or pseudohalide) in the presence of a palladium catalyst and a suitable ligand. mit.edu

In the context of this compound synthesis, one could envision a route where a cyclobutyl halide is coupled with an amine or an amine equivalent. Alternatively, and perhaps more directly, cyclobutylamine could be arylated with a 3,4-dimethoxyphenyl halide. The use of sterically demanding biarylphosphine ligands, such as BrettPhos, has been shown to be effective in promoting difficult cross-coupling reactions. mit.edumit.edu

Novel Synthetic Methodologies for this compound and Analogs

The field of cyclobutane synthesis is continually evolving, with new methods offering unique advantages. One novel approach is the photocatalyzed intermolecular [4+2] cycloaddition of benzocyclobutylamines with vinylketones to produce cyclohexylamine derivatives. nih.gov While this leads to a different ring system, the underlying principle of using a cyclobutylamine as a building block is noteworthy.

The use of donor-acceptor (D-A) cyclobutanes in cycloaddition chemistry has also gained traction. researchgate.net These strained ring systems can act as precursors to dipolar intermediates, which can then react with various partners to form more complex molecules. researchgate.net This strategy could potentially be used to construct the this compound scaffold.

Furthermore, novel approaches to synthesizing analogs of bioactive compounds are constantly being developed. For instance, new strategies have been employed for the synthesis of ajoene analogues, which involve modifications at various positions of the molecule. researchgate.net Similarly, the development of novel ninhydrin analogs for amino acid detection has been a subject of research. researchgate.net These examples of analog synthesis showcase the broad range of synthetic tools available for creating derivatives of a target molecule.

Innovations in Cyclobutanamine Scaffold Construction

The construction of the cyclobutane core, particularly with a quaternary carbon center substituted with an aryl group, is a significant synthetic challenge. Innovations have primarily centered on cycloaddition reactions, which allow for the direct formation of the four-membered ring.

One of the most powerful methods for constructing the cyclobutane ring is the [2+2] cycloaddition. nih.gov This reaction involves the combination of two unsaturated components to form a four-membered ring. For the synthesis of a 1-aryl-cyclobutane precursor, a key strategy is the reaction of a ketene or a ketene equivalent with an appropriately substituted styrene.

A classic and effective approach involves the in-situ generation of dichloroketene from trichloroacetyl chloride and a base (e.g., triethylamine) or activated zinc. This highly electrophilic ketene readily reacts with styrenes, including those with electron-donating substituents like 3,4-dimethoxystyrene, to form a 2,2-dichlorocyclobutanone adduct. researchgate.net The resulting dichlorocyclobutanone is a versatile intermediate. The chlorine atoms can be removed under reductive conditions (e.g., using zinc dust in acetic acid) to yield the corresponding 1-(3,4-dimethoxyphenyl)cyclobutanone. This ketone is the direct precursor to the target amine.

More recent innovations have moved towards photocatalytic [2+2] cycloadditions. nih.govnih.gov These methods utilize visible light and a photocatalyst (often based on ruthenium or iridium, but also organic dyes) to facilitate the cycloaddition of styrenes. nih.govnih.govbeilstein-journals.org This approach offers milder reaction conditions compared to traditional thermal methods and can provide access to complex cyclobutane structures with high chemo- and stereoselectivity. While many examples focus on the homodimerization of styrenes, methodologies for crossed [2+2] cycloadditions are being developed, which could allow for the direct combination of two different olefin partners to construct the desired scaffold. nih.gov

The table below summarizes key aspects of these innovative scaffold construction methods.

Method Key Precursors Reagents/Conditions Intermediate Product Advantages
Dichloroketene Cycloaddition3,4-Dimethoxystyrene, Trichloroacetyl chlorideTriethylamine, Zinc dust2,2-Dichloro-3-(3,4-dimethoxyphenyl)cyclobutanoneHigh reactivity, Good yields, Readily available precursors. researchgate.net
Visible-Light PhotocatalysisStyrene derivativesRu- or Ir-based photocatalyst, Visible lightSubstituted cyclobutaneMild conditions, High selectivity, Access to complex structures. nih.govnih.gov

Exploration of Alternative Precursors and Reaction Conditions

Beyond the construction of the carbon skeleton, the introduction of the amine group is a critical step. The primary route to this compound from its corresponding ketone is reductive amination. This reaction involves the condensation of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

The choice of nitrogen source and reducing agent allows for significant flexibility. Ammonia is commonly used to install a primary amine. Alternative nitrogen sources like hydroxylamine followed by reduction, or the use of a protected amine equivalent, can also be employed.

The selection of the reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred to selectively reduce the C=N double bond of the imine intermediate without affecting the ketone or other functional groups. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this transformation as they are stable in mildly acidic conditions that favor imine formation and are less reactive towards the ketone starting material. Other reducing agents, such as catalytic hydrogenation over palladium or nickel, can also be utilized.

An alternative pathway involves the conversion of the precursor ketone to a cyclobutanecarbonitrile. For example, reaction of 1-(3,4-dimethoxyphenyl)cyclobutanone with tosylhydrazine to form a tosylhydrazone, followed by treatment with a cyanide source, could yield 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile. This nitrile could then be reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This multi-step route offers an alternative where direct reductive amination may be problematic.

The following table details various conditions explored for the conversion of a ketone precursor to the final amine product.

Reaction Type Nitrogen Source Reducing Agent / Conditions Key Features
Direct Reductive AminationAmmonia (or Ammonium Acetate)Sodium cyanoborohydride (NaBH₃CN), MethanolOne-pot procedure, Mild and selective reduction.
Direct Reductive AminationAmmonia (or Ammonium Acetate)Sodium triacetoxyborohydride (NaBH(OAc)₃), DichloroethaneEffective for a wide range of ketones, Tolerates various functional groups.
Direct Reductive AminationAmmoniaH₂ Gas, Palladium on Carbon (Pd/C) or Raney NickelCatalytic method, Avoids borohydride reagents.
Nitrile ReductionN/A (from nitrile precursor)Lithium aluminum hydride (LiAlH₄), Diethyl ether or THFPowerful reduction for converting nitriles to primary amines.

Structure Activity Relationship Sar Studies of 1 3,4 Dimethoxyphenyl Cyclobutanamine

Influence of the Cyclobutane (B1203170) Ring Conformation on Activity

The cyclobutane ring, a four-membered carbocycle, imparts significant conformational constraints on the molecule. Unlike more flexible alkyl chains, the puckered nature of the cyclobutane ring dictates the spatial orientation of the amine and phenyl groups.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. This puckering results in two distinct substituent positions: axial and equatorial-like. The 1-phenyl and 1-amino groups are attached to the same carbon, and their relative orientation is fixed by the ring's conformation. The specific pucker of the cyclobutane ring will influence the distance and angle between the aromatic ring and the nitrogen atom, which are critical parameters for interaction with biological targets such as monoamine transporters or receptors.

Computational modeling studies on related 1-arylcyclobutanamine analogs suggest that the preferred conformation would place the bulky 3,4-dimethoxyphenyl group in a pseudo-equatorial position to minimize steric hindrance. This orientation would, in turn, define the presentation of the amine group for potential hydrogen bonding and ionic interactions with a target protein. The rigidity of the cyclobutane scaffold, compared to a more flexible linker like a propyl or butyl chain, can be advantageous for activity if the fixed conformation aligns favorably with the binding site, but detrimental if it introduces a conformational mismatch.

The carbon atom of the cyclobutane ring attached to both the phenyl ring and the amine group is a stereocenter. Therefore, 1-(3,4-Dimethoxyphenyl)cyclobutanamine exists as a pair of enantiomers, (R)- and (S)-1-(3,4-Dimethoxyphenyl)cyclobutanamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even metabolic profiles.

This stereoselectivity arises from the three-dimensional nature of ligand-protein interactions. The binding pockets of biological targets are chiral environments, and thus, one enantiomer may fit more snugly or form more optimal interactions than the other. For instance, in many psychoactive phenylalkylamines, the activity resides predominantly in one enantiomer. It is highly probable that the (R)- and (S)-enantiomers of this compound would display different affinities and efficacies at their biological targets. Determining the absolute stereochemistry of the more active enantiomer would be a crucial step in understanding its molecular pharmacology.

Role of the 3,4-Dimethoxyphenyl Substituent in Receptor Recognition

The aromatic ring and its substituents are key determinants of a ligand's affinity and selectivity for its biological target. The 3,4-dimethoxy substitution pattern provides specific electronic and steric properties that are critical for molecular recognition.

The positioning of the methoxy (B1213986) groups on the phenyl ring is a critical factor in determining the pharmacological profile of a compound. The 3,4-dimethoxy arrangement, also known as a veratryl group, is found in numerous biologically active molecules. These two methoxy groups act as hydrogen bond acceptors and influence the electron density of the aromatic ring through their mesomeric effect.

A hypothetical comparison with the 3,5-dimethoxy positional isomer can highlight the importance of this substitution pattern. In 1-(3,5-Dimethoxyphenyl)cyclobutanamine, the methoxy groups are meta to each other and to the cyclobutanamine moiety. This would result in a different distribution of electron density and a different spatial arrangement of the hydrogen bond accepting oxygen atoms compared to the 3,4-isomer. Such a change can dramatically alter the binding affinity and selectivity for a given receptor or transporter. For many classes of monoaminergic ligands, the precise location of polar, hydrogen-bonding groups on the aromatic ring is a key determinant of activity and selectivity (e.g., for serotonin (B10506), dopamine, or norepinephrine (B1679862) transporters).

CompoundSubstitution PatternAnticipated Impact on Activity
This compoundOrtho- and meta-like positioning of methoxy groups relative to each other.Potential for specific hydrogen bonding interactions and electronic distribution favorable for certain monoamine transporter interactions.
1-(3,5-Dimethoxyphenyl)cyclobutanamineMeta-positioning of both methoxy groups.Altered electronic and steric profile, likely leading to a different affinity and selectivity profile compared to the 3,4-isomer.

The two methoxy groups are electron-donating, which increases the electron density of the phenyl ring. This enhanced electron density can strengthen cation-π interactions with positively charged residues in a binding pocket. The oxygen atoms of the methoxy groups can also act as crucial hydrogen bond acceptors, forming specific interactions that anchor the ligand in the binding site.

Structural Modifications at the Amine Group and their Effect on SAR

The primary amine group is a common feature in many centrally acting compounds, as it is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., aspartate) in the binding site of many monoamine transporters and GPCRs. Modifications to this group can have profound effects on a compound's activity.

N-alkylation (e.g., adding a methyl or ethyl group to the nitrogen) can alter a compound's selectivity and potency. For instance, in the phenethylamine (B48288) class, N-methylation can shift selectivity between different monoamine transporters. N-methylation of this compound would likely decrease its polarity and could enhance its ability to cross the blood-brain barrier. However, the increased steric bulk around the nitrogen could also hinder the crucial ionic interaction with the target.

N-acylation (e.g., adding an acetyl group) would neutralize the basicity of the amine, converting it to a neutral amide. This would prevent the formation of the critical ionic bond, which in most cases would be expected to drastically reduce or abolish activity at typical monoamine transporter and receptor targets.

ModificationStructural ChangePredicted Effect on Activity
Primary Amine (unmodified)-NH2Allows for key ionic and hydrogen bonding interactions.
N-Alkylation (e.g., N-methyl)-NHCH3May alter selectivity and potency; could increase blood-brain barrier penetration but may introduce steric hindrance.
N-Acylation (e.g., N-acetyl)-NHCOCH3Neutralizes the amine, likely leading to a significant loss of activity at targets requiring an ionic interaction.

Primary Amine Functionality as a Key Pharmacophore

The primary amine group in this compound is a critical component of its pharmacophore, the essential molecular features necessary for biological activity. In many biologically active amines, the nitrogen atom and its associated lone pair of electrons are crucial for interactions with biological targets. This primary amine can participate in a variety of non-covalent interactions, including hydrogen bonding and ionic bonding, which are fundamental for the recognition and binding of a ligand to its receptor. The ability of the -NH2 group to act as both a hydrogen bond donor and acceptor, as well as to become protonated at physiological pH, allows for strong and specific interactions within a receptor's binding pocket. The presence of this unsubstituted amine is often a key determinant of a compound's potency and efficacy.

Investigation of N-Substituted Cyclobutanamine Analogs

Modification of the primary amine through N-substitution can significantly impact the pharmacological profile of arylalkylamines. Generally, the introduction of substituents on the nitrogen atom can alter a compound's affinity and selectivity for its biological target. In related series of psychoactive compounds, N-alkylation has been shown to decrease potency in some cases. However, the nature of the substituent is critical. For instance, in the phenethylamine class of compounds, N-benzyl substitution has been found to be an exception, in some cases increasing affinity and potency at certain receptors. The size, lipophilicity, and electronic properties of the N-substituent can influence the compound's ability to fit into the binding pocket, potentially introducing steric hindrance or establishing new, favorable interactions. A systematic investigation of N-substituted analogs of this compound would be necessary to fully elucidate the impact of these modifications on its specific biological activity.

Comparative Structure-Activity Insights from Cyclobutanamine Derivatives

To better understand the SAR of this compound, it is valuable to compare it with other cyclobutanamine derivatives that feature different aromatic ring substitutions.

Analysis of Dichlorophenyl Cyclobutanamine Analogs

The replacement of the 3,4-dimethoxyphenyl group with a dichlorophenyl ring introduces significant electronic and steric changes. The strong electron-withdrawing nature of the chlorine atoms would decrease the electron density of the aromatic ring, which could, in turn, affect its interaction with the receptor. The position of the chlorine atoms on the phenyl ring is also a critical factor. For example, in other classes of compounds, substitutions at the para position have been shown to have a positive effect on binding affinity. The steric bulk of the chlorine atoms, although not excessively large, could also influence the orientation of the molecule within the binding site. A comparative analysis would need to consider how these changes in electronic character and steric profile alter the binding affinity and functional activity relative to the dimethoxy-substituted analog.

Insights from Trimethoxyphenyl Cyclobutanamine Analogs

Comparing this compound with a trimethoxyphenyl analog, for instance, one bearing a 3,4,5-trimethoxy substitution pattern, would provide insights into the role of the methoxy groups. The additional methoxy group would further increase the electron-donating character of the phenyl ring and could potentially form additional hydrogen bonds with the receptor. The pattern of substitution on the aromatic ring is known to be a key determinant of activity in many phenethylamine derivatives. Studies on related compounds have shown that the arrangement of methoxy groups can significantly influence receptor affinity and selectivity. Therefore, understanding the impact of a third methoxy group would help to map the steric and electronic requirements of the binding pocket.

Structure-Activity Relationships in Other Related Arylalkylamines and Phenethylamines

The SAR of this compound can be further contextualized by examining broader classes of arylalkylamines and phenethylamines. In these classes, several general SAR principles have been established:

Aromatic Substitution: The nature and position of substituents on the phenyl ring are critical for activity. Electron-donating groups, such as methoxy groups, can enhance activity at certain receptors. The substitution pattern can also influence the selectivity of the compound for different receptor subtypes.

Alkyl Chain: The length and conformation of the alkyl chain connecting the aromatic ring to the amine group are important. The cyclobutane ring in this compound imposes a rigid conformation on this linker, which can be advantageous for binding to specific receptor conformations.

Amine Substitution: As previously discussed, substitution on the amine group can modulate activity. While primary amines are often optimal, specific N-substituents can sometimes lead to enhanced potency or altered functional activity.

By comparing the SAR of this compound with these well-established principles, a more comprehensive understanding of its potential pharmacological properties can be developed.

Mechanistic Studies and Molecular Target Identification for 1 3,4 Dimethoxyphenyl Cyclobutanamine

Exploration of Molecular Interactions with Biological Targets

No specific data was found regarding the molecular interactions of 1-(3,4-Dimethoxyphenyl)cyclobutanamine with biological targets. Research on related dimethoxyphenyl compounds, such as 1-(2,5-dimethoxyphenyl)-2-aminopropane derivatives, has been conducted, but these findings cannot be directly attributed to the specified cyclobutanamine structure. nih.govnih.gov

Receptor Binding Studies and Ligand-Receptor Interactions

There are no available receptor binding studies or data on ligand-receptor interactions for this compound in the public scientific literature. While studies on other phenethylamine (B48288) and amphetamine derivatives detail their affinities for various receptors, this information is not applicable to the target compound. frontiersin.orgnih.gov

Enzyme Modulation and Inhibition Assays

No studies detailing enzyme modulation or inhibition assays for this compound were identified. The scientific literature describes various methodologies for assessing enzyme inhibition, such as competitive, irreversible, and mechanism-based inactivation, but these have not been applied to this specific compound in available research. nih.govbiomolther.org

Interaction with Neurotransmitter Receptors (e.g., Dopaminergic, Serotonergic, Adrenergic, Muscarinic, Histaminergic)

Specific data on the interaction of this compound with dopaminergic, serotonergic, adrenergic, muscarinic, or histaminergic receptors is not available. Research on structurally different dimethoxyphenyl derivatives shows interactions with serotonin (B10506) receptors, but similar investigations for this compound have not been published. nih.govnih.gov

Cellular and Subcellular Mechanisms of Action

No research was found that investigates the cellular or subcellular mechanisms of action for this compound.

Investigation of Cellular Uptake Mechanisms

There are no published studies investigating the cellular uptake mechanisms of this compound. General cellular uptake processes include endocytosis (phagocytosis and pinocytosis), which can be further divided into macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. beilstein-journals.orgmdpi.com However, the specific pathway for this compound has not been determined. Cellular uptake is an energy-dependent process, and its efficiency can be influenced by factors like temperature and the presence of specific inhibitors. nih.govnih.govmdpi.com Without experimental data, the mechanism by which this compound enters cells remains unknown.

Modulation of Intracellular Signaling Pathways

There is no information available on how this compound might modulate intracellular signaling pathways. Key signaling cascades involved in cellular responses, such as the JAK/STAT, MAPK, and mTOR pathways, are known targets for various chemical compounds, but no such link has been established for this compound. nih.govmdpi.com

Identification of Specific Protein Binding Partners

The identification of specific protein binding partners for a small molecule like this compound is a key objective in mechanistic studies. This process, often referred to as target deconvolution, can be approached using a variety of powerful techniques. europeanreview.org This section will explore two major strategies: proteomic approaches for target deconvolution and the use of affinity-based probes for target engagement studies.

Chemical proteomics offers a suite of methods to identify the molecular targets of a bioactive compound directly in a complex biological system, such as a cell lysate or even in living cells. nih.govresearchgate.net These approaches can be broadly categorized into affinity-based methods, which rely on the immobilization of the compound to enrich its binding partners, and methods that assess changes in protein properties upon compound binding. europeanreview.org

A common strategy involves immobilizing this compound onto a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix. This matrix is then incubated with a cellular proteome. Proteins that specifically bind to the compound are captured, while non-specific binders are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry. To distinguish true binding partners from proteins that bind non-specifically to the matrix, a control experiment is typically performed where the cellular proteome is pre-incubated with an excess of the free compound. In this competitive setup, true binding partners will be competed off the matrix by the free compound, leading to a significant reduction in their abundance in the final eluate.

The data obtained from such an experiment can be represented in a table that highlights the proteins enriched in the absence of a competitor and depleted in its presence.

Table 1: Hypothetical Protein Hits from an Affinity Pulldown Assay with this compound

Protein IDProtein NameFold Enrichment (-Competitor/+Competitor)p-valuePutative Function
P01112Epidermal growth factor receptor15.2<0.001Receptor Tyrosine Kinase
Q02750Serine/threonine-protein kinase B-raf12.8<0.001Kinase, Signaling
P42336Mitogen-activated protein kinase 19.5<0.005Kinase, Signaling
P27361Glucocorticoid receptor8.1<0.005Nuclear Receptor
Q13155Ankyrin repeat and PH domain-containing protein 12.1>0.05Scaffolding Protein

This table is for illustrative purposes only and does not represent actual experimental data.

Another powerful proteomic approach is thermal proteome profiling (TPP). This method is based on the principle that the binding of a ligand to a protein can alter its thermal stability. nih.gov In a typical TPP experiment, cells or cell lysates are treated with the compound of interest and then subjected to a temperature gradient. The aggregated proteins at each temperature are separated from the soluble ones, and the soluble protein fraction is analyzed by mass spectrometry. The melting point of each protein is determined, and a shift in the melting point in the presence of the compound suggests a direct interaction.

Affinity-based probes are powerful tools for identifying and validating the targets of a bioactive compound in a cellular context. rsc.orgrsc.org These probes are typically derived from the parent compound by incorporating two key features: a reactive group for covalent attachment to the target protein and a reporter tag for detection and enrichment. frontiersin.org

For this compound, an affinity-based probe could be designed by introducing a photo-reactive group, such as a diazirine or a benzophenone, and a bioorthogonal handle, like an alkyne or an azide, for subsequent "click" chemistry. researchgate.net The photo-reactive group allows for light-induced covalent cross-linking of the probe to its binding partners upon UV irradiation. nih.gov The bioorthogonal handle enables the attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization. nih.gov

The general workflow for an affinity-based probe experiment would involve treating living cells with the probe, followed by UV irradiation to induce cross-linking. The cells are then lysed, and the probe-labeled proteins are tagged with biotin via click chemistry. The biotinylated proteins are subsequently enriched using streptavidin-coated beads and identified by mass spectrometry.

Table 2: Design Parameters for a Hypothetical Affinity-Based Probe for this compound

ComponentFunctionExample MoietyRationale
Parent MoleculeProvides binding specificityThis compoundThe core scaffold responsible for interacting with the target protein(s).
LinkerConnects the parent molecule to the reactive group and reporter tagPolyethylene glycol (PEG)Provides flexibility and minimizes steric hindrance.
Reactive GroupForms a covalent bond with the target upon activationDiazirineA small, photo-activatable group that forms a reactive carbene upon UV irradiation, leading to covalent bond formation with nearby amino acid residues.
Reporter TagEnables detection and enrichment of labeled proteinsAlkyneA small, bioorthogonal handle that can be specifically reacted with an azide-containing reporter tag (e.g., Azide-Biotin) via click chemistry.

This table is for illustrative purposes only and does not represent a synthesized molecule.

The use of such probes can provide valuable information about the direct binding partners of this compound within a physiological setting. Furthermore, by performing competitive experiments with the parent compound, the specificity of the probe labeling can be confirmed. Proteins that show a significant decrease in labeling in the presence of the parent compound are considered high-confidence targets.

Computational and Theoretical Investigations of 1 3,4 Dimethoxyphenyl Cyclobutanamine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating the strength of the interaction. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 1-(3,4-Dimethoxyphenyl)cyclobutanamine, docking studies would involve placing the molecule into the binding site of a selected protein target to assess its binding affinity and mode. While specific docking studies on this exact compound are not widely published, research on structurally related cyclobutane-containing analogs of Combretastatin A4 provides a relevant example of the methodology. nih.govnih.gov In these studies, cis and trans isomers of cyclobutane (B1203170) derivatives were docked into the colchicine (B1669291) binding site of tubulin to rationalize their cytotoxic activities. nih.govnih.gov The modeling showed that the spatial arrangement of the phenyl groups on the cyclobutane ring was critical for forming key interactions, such as hydrogen bonds, with amino acid residues within the binding pocket. nih.gov

A hypothetical docking study of this compound against a target like a G-protein coupled receptor (GPCR) or a monoamine transporter could yield data similar to that shown in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound
Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Dopamine Transporter (DAT)-8.5Asp79, Ser149, Phe326Hydrogen Bond, Pi-Pi Stacking
Serotonin (B10506) Transporter (SERT)-7.9Tyr95, Ile172, Phe335Hydrogen Bond, Hydrophobic
5-HT2A Receptor-9.1Asp155, Ser242, Phe340Ionic, Hydrogen Bond, Hydrophobic

This table is illustrative and based on typical outcomes of molecular docking simulations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time. frontiersin.org This allows for the study of conformational changes, the stability of ligand-protein complexes, and the kinetics of binding and unbinding events. An MD simulation essentially creates a high-resolution "movie" of molecular interactions. frontiersin.org

Following a molecular docking study, MD simulations can be used to refine the predicted binding pose of this compound and assess its stability within the target's binding site. The simulation would track the atomic coordinates of the entire system (protein, ligand, and surrounding solvent) over a set period (typically nanoseconds to microseconds). Analysis of the simulation trajectory can reveal:

Conformational Stability: Whether the ligand remains in its initial docked pose or shifts to a more stable conformation.

Interaction Persistence: The duration and stability of key interactions, like hydrogen bonds, observed in the docking pose. nih.gov

Binding Free Energy: More accurate calculations of binding affinity that account for dynamic effects and solvation.

In studies of related cyclobutane analogs of Combretastatin A4, MD simulations showed that cis isomers were able to form stable hydrogen bonds with the T5 loop of tubulin, whereas the interactions for trans isomers were only transient. nih.govnih.gov This level of dynamic insight helps explain differences in biological activity that static docking models might miss. nih.gov

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex
ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy function for all atoms in the system.
Solvent ModelTIP3P, SPC/E (Explicit Water)Simulates the aqueous physiological environment.
Simulation Time100 - 500 nanosecondsDuration of the simulation to observe relevant molecular motions.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature300 K or 310 KSimulates physiological temperature.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. nih.govmdpi.com Unlike molecular mechanics methods (used in docking and MD) which rely on empirical parameters, DFT calculates the electron density of a system to determine its energy, geometry, and other electronic properties. nih.gov

For this compound, DFT calculations can provide valuable information:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This helps predict where the molecule is likely to form non-covalent interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them indicates chemical stability and the propensity to undergo charge transfer. scirp.org

NMR Chemical Shift Prediction: Theoretical calculation of NMR spectra can aid in the structural confirmation of synthesized compounds. nih.gov

These calculations offer a fundamental understanding of the molecule's intrinsic properties, which can inform the interpretation of its interactions with biological targets and its metabolic stability.

Table 3: Predicted Electronic Properties of a Molecule from DFT Calculations
PropertyInformation GainedRelevance
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Predicts reactivity in oxidation reactions.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicts reactivity in reduction reactions.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability. A large gap implies high stability. scirp.org
Dipole MomentMeasure of the overall polarity of the molecule.Influences solubility and ability to cross biological membranes.
Atomic ChargesDistribution of partial charges on each atom.Helps identify sites for electrostatic interactions and hydrogen bonding.

In Silico Screening and Virtual Library Design for Analog Exploration

In silico screening uses computational methods to search large databases of chemical compounds to identify those that are likely to bind to a specific drug target. nih.gov When combined with virtual library design, this approach allows for the systematic exploration of chemical space around a core scaffold to discover novel and more potent analogs.

The structure of this compound can serve as a starting point or "scaffold" for designing a virtual library. This process involves defining points on the molecule for chemical modification and then computationally generating a large set of new, related structures by adding various functional groups at these points.

The workflow for such an exploration would be:

Scaffold Definition: Use the this compound core.

Library Enumeration: Systematically modify the scaffold. For example, one could vary the substituents on the phenyl ring, alter the groups on the amine, or change the stereochemistry of the cyclobutane ring.

High-Throughput Virtual Screening (HTVS): Dock the entire virtual library of analogs against the biological target of interest.

Filtering and Prioritization: Filter the results based on docking scores, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and other criteria to select a smaller, prioritized set of compounds for chemical synthesis and experimental testing. easychair.org

This strategy accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success.

Table 4: Example of a Virtual Library Design Strategy
Modification Site (R-group)Core ScaffoldExample SubstituentsPurpose of Variation
Phenyl Ring Substituents1-(Phenyl)cyclobutanamine-OCH3, -F, -Cl, -CF3, -OHOptimize electronic properties and interactions with the target.
Amine Group-NH2, -NHCH3, -N(CH3)2Modulate basicity and hydrogen bonding potential.
Cyclobutane RingAdd substituents (e.g., -OH, -F)Explore conformational effects and introduce new interaction points.

Analytical Methodologies for the Research of 1 3,4 Dimethoxyphenyl Cyclobutanamine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the detailed structural analysis of 1-(3,4-Dimethoxyphenyl)cyclobutanamine, providing insights into its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic, cyclobutane (B1203170), methoxy (B1213986), and amine protons.

Aromatic Region: The 3,4-disubstituted phenyl ring typically shows three proton signals in the aromatic region (~6.7-6.9 ppm). These signals often appear as a doublet, a singlet (or a doublet with a very small coupling constant), and a doublet of doublets, confirming the substitution pattern.

Methoxyl Region: The two methoxy groups (-OCH₃) on the phenyl ring are expected to appear as two sharp singlets, typically around 3.8 ppm rsc.org.

Cyclobutane Region: The protons on the cyclobutane ring produce complex multiplets in the aliphatic region of the spectrum. Based on data for cyclobutylamine and cyclobutane, these signals are expected between approximately 1.5 and 2.5 ppm docbrown.infochemicalbook.com. The complexity arises from the restricted rotation and puckered nature of the cyclobutane ring, leading to non-equivalent protons with intricate spin-spin coupling.

Amine Protons: The amine (-NH₂) protons usually appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the two oxygen-substituted carbons appearing at lower field (further downfield) than the others.

Methoxyl Carbons: The two methoxy group carbons typically resonate around 55-56 ppm.

Cyclobutane Carbons: The spectrum would show signals for the carbons of the cyclobutane ring. The quaternary carbon atom attached to the phenyl group would be distinct from the methylene (-CH₂-) carbons. The chemical shift for carbons in a simple cyclobutane ring is around 22.4 ppm docbrown.info.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H~6.7 - 6.9 (multiplets)~110 - 120
Aromatic C-O & C-C (quaternary)-~135 - 150
-OCH₃~3.8 (two singlets)~55 - 56
Cyclobutane C-N (quaternary)-~55 - 65
Cyclobutane -CH₂-~1.5 - 2.5 (multiplets)~15 - 35
-NH₂Variable (broad singlet)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₁₂H₁₇NO₂, corresponding to a monoisotopic mass of approximately 207.126 g/mol aaronchem.com.

In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 208. The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) provides valuable structural data. A characteristic fragmentation pathway for this compound is the cleavage of the bond between the cyclobutane ring and the phenyl group. This benzylic cleavage would result in a highly stable 3,4-dimethoxybenzyl cation. The fragmentation of the cyclobutane ring itself can also produce characteristic ions. For instance, the mass spectrum of cyclobutylamine shows a base peak at m/z 43, corresponding to the loss of ethylene from the protonated molecular ion nist.gov. A similar fragmentation pattern might be observed for the target compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Fragment Ion
208[M+H]⁺ (Protonated Molecule)
151[C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation)
71[C₄H₉N]⁺ (Cyclobutylamine cation)

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, aromatic, ether, and alkyl moieties.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The 3,4-dimethoxyphenyl chromophore is expected to exhibit characteristic absorption maxima in the UV region, typically around 230 nm and 280 nm.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3250N-H (Amine)Stretching (often two bands for primary amine)
3100 - 3000Aromatic C-HStretching
2960 - 2850Aliphatic C-H (Cyclobutane & Methoxy)Stretching
1620 - 1580Aromatic C=CStretching
1650 - 1550N-H (Amine)Bending
1260 - 1200 & 1050 - 1020C-O (Aryl Ether)Asymmetric & Symmetric Stretching

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities, as well as for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method is commonly employed for this type of amine-containing aromatic compound.

The method typically uses a C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. To ensure good peak shape for the basic amine, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is usually added to the mobile phase to protonate the amine. Detection is typically performed using a UV detector set at a wavelength where the dimethoxyphenyl chromophore absorbs strongly.

Table 4: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water (with 0.1% Formic Acid), gradient elution
Flow Rate1.0 mL/min
DetectionUV at 230 nm and 280 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Chiral HPLC for Enantiomeric Purity Determination and Separation

The carbon atom of the cyclobutane ring attached to both the amine and the phenyl group is a stereocenter, meaning this compound exists as a pair of enantiomers. Chiral HPLC is the standard method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample.

This separation is achieved using a chiral stationary phase (CSP). For chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are often effective nih.govmdpi.com. The choice of mobile phase is critical and depends on the CSP. Normal-phase (e.g., heptane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase modes can all be explored to achieve optimal separation of the enantiomers nih.gov.

Table 5: Example Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition
Column (CSP)Cellulose or Amylose derivative (e.g., Chiralpak series)
Mobile PhaseHeptane/Ethanol or other suitable solvent mixture
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 230 nm or 280 nm
Column TemperatureControlled, e.g., 25 °C

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds in a mixture. In the synthesis of this compound, GC is instrumental in monitoring the progress of the reaction by identifying and quantifying volatile intermediates. This methodology ensures the purity of starting materials and intermediates, and helps in optimizing reaction conditions for better yield and purity of the final product.

The primary volatile intermediates in the synthesis of this compound include starting materials like 3,4-dimethoxybenzaldehyde (veratraldehyde) and reagents used in the formation of the cyclobutane ring, such as diethyl 1,1-cyclobutanedicarboxylate. The synthesis may also involve other volatile byproducts and unreacted starting materials that need to be monitored.

A typical Gas Chromatography system for this analysis would consist of a gas chromatograph equipped with a flame ionization detector (GC-FID). The separation is achieved on a capillary column, often with a stationary phase like a polysiloxane-based polymer. The choice of the stationary phase is critical for achieving good resolution between the different components of the reaction mixture.

The analytical process involves injecting a small amount of the reaction mixture into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then carries the vaporized sample through the capillary column. The separation of the components is based on their differential partitioning between the stationary phase and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column and are detected earlier.

The flame ionization detector is a common choice for this application due to its high sensitivity to organic compounds. As the separated components elute from the column and enter the detector, they are burned in a hydrogen-air flame, producing ions that generate an electrical signal. The intensity of this signal is proportional to the amount of the compound present, allowing for quantitative analysis.

Detailed research findings from GC analysis can provide valuable insights into the reaction kinetics and mechanism. By tracking the disappearance of reactants and the appearance of intermediates and products over time, chemists can determine the optimal reaction time, temperature, and catalyst concentration.

Below is an interactive data table showcasing a hypothetical analysis of a reaction mixture for the synthesis of this compound intermediates using Gas Chromatography. The data represents a snapshot of the reaction progress at a specific time point.

Compound NameRetention Time (minutes)Peak AreaConcentration (%)
3,4-Dimethoxybenzaldehyde8.51500025
Diethyl 1,1-cyclobutanedicarboxylate12.22500041.7
Unidentified Intermediate 110.150008.3
Unidentified Intermediate 214.530005
Solvent (e.g., Toluene)4.31200020

Table 1: Hypothetical GC analysis data of a reaction mixture. This table illustrates how GC data can be used to quantify the relative amounts of different volatile species present in the reaction. The retention time is a characteristic property of a compound under specific GC conditions and is used for its identification. The peak area is proportional to the concentration of the compound, allowing for quantitative assessment.

The use of an internal standard in the GC analysis can improve the accuracy and precision of the quantification by correcting for variations in injection volume and detector response. Furthermore, coupling the gas chromatograph to a mass spectrometer (GC-MS) can provide definitive identification of unknown intermediates and byproducts by providing information about their mass-to-charge ratio and fragmentation patterns.

Research Applications and Utility in Chemical Biology

1-(3,4-Dimethoxyphenyl)cyclobutanamine as a Synthetic Building Block

The utility of this compound as a synthetic building block stems from the distinct properties of its constituent parts: the cyclobutane (B1203170) core and the primary amine. Cyclobutane derivatives are extensively used in organic synthesis as subunits for preparing natural products and as versatile intermediates for reactions involving ring-opening or ring-contraction. lifechemicals.com Small ring systems like cyclobutane serve as fundamental scaffolds in molecular architectures and as key components in pharmacologically active compounds. researchgate.net

The introduction of a cyclobutane fragment into a molecule is a recognized strategy in medicinal chemistry for achieving conformational restriction. lifechemicals.comnih.gov Unlike more reactive moieties such as double bonds or cyclopropane rings, the cyclobutane ring offers a stable, three-dimensional structure that can orient substituents in well-defined spatial arrangements without significantly altering the electronic properties of the molecule. lifechemicals.com This makes this compound a valuable starting material for creating derivatives where the spatial relationship between the amine group and the phenyl ring is rigidly controlled.

The primary amine group on the cyclobutane ring is a key functional handle, allowing for a wide array of chemical transformations. It can readily participate in reactions such as amidation, alkylation, and arylation to build more complex structures. For instance, cyclobutylamines can undergo rearrangement reactions to form different ring systems, demonstrating their utility in scaffold diversification. researchgate.net The 3,4-dimethoxyphenyl group is a common feature in many biologically active compounds, and its presence in this building block allows for the direct incorporation of this pharmacophore into new chemical entities.

The synthesis of cyclobutane derivatives often involves methods like [2+2] cycloaddition. chemistryviews.orgorganicreactions.org The availability of such building blocks is crucial for their application in drug discovery and the synthesis of complex targets. nih.gov

Table 1: Key Structural Features and Their Synthetic Relevance

Feature Synthetic Utility References
Cyclobutane Ring Provides a rigid, 3D scaffold; used for conformational restriction; stable intermediate for ring-opening/expansion reactions. lifechemicals.comresearchgate.netnih.gov
Primary Amine A versatile functional group for derivatization (e.g., amidation, alkylation); enables attachment to other molecules or scaffolds. researchgate.net
3,4-Dimethoxyphenyl Group A recognized pharmacophore present in numerous bioactive molecules; allows for direct incorporation of this moiety. nih.govmdpi.com

Development of this compound as a Tool Compound in Biological Systems

A "tool compound" is a small molecule with high potency and selectivity for a specific biological target, used to study and probe biological processes. While the 3,4-dimethoxyphenyl motif is present in many compounds with demonstrated biological activity, the specific development and application of this compound as a tool compound is not extensively documented in the current literature.

However, its structural characteristics make it an interesting candidate for such development. The rigid cyclobutane core offers a way to overcome the conformational flexibility often seen in other small molecules, which can lead to improved selectivity for a target protein. The primary amine provides a point for attaching reporter tags, such as fluorescent dyes or biotin (B1667282), which are essential for tracking the molecule's interaction within a biological system.

For example, derivatives of the related 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for anti-ulcer activity. nih.gov This highlights the biological relevance of the dimethoxyphenyl moiety. The development of this compound as a tool compound would involve systematically evaluating its interaction with various biological targets to identify specific, high-affinity binding partners, thereby enabling its use to investigate the function of those targets.

Use in the Synthesis of Complex Organic Molecules

The construction of complex organic molecules, particularly natural products and their analogs, often relies on versatile and strategically functionalized building blocks. Cyclobutane derivatives are valuable in this regard due to their inherent ring strain, which can be harnessed to drive sophisticated chemical transformations. lifechemicals.comresearchgate.net The use of transformations involving cyclobutane derivatives significantly expands the possibilities in synthetic organic chemistry. researchgate.net

This compound serves as a precursor that incorporates several useful features for complex synthesis:

Stereochemical Control: The four-membered ring can be substituted to create multiple stereocenters. The synthesis of polysubstituted cyclobutanes, however, can be challenging due to their stereochemical complexity. calstate.edu

Ring-Opening and Rearrangement: The strain energy of the cyclobutane ring facilitates ring-opening reactions, providing access to linear chains with specific stereochemistry. It can also be used in ring-expansion reactions to form larger, more common ring systems like cyclopentanes or cyclohexanes under thermal, photochemical, or catalytic conditions. researchgate.netresearchgate.net

Scaffold Hopping: By using the cyclobutane core as a starting point, chemists can access a variety of molecular frameworks. For example, a thermal aminyl anion-assisted vinylcyclobutane rearrangement has been used to convert a cyclobutylamine into a cyclohexene derivative stereoselectively. researchgate.net

While specific total syntheses employing this compound as a key intermediate are not prominently reported, the general strategies for using cyclobutane building blocks are well-established. researchgate.net These strategies often involve leveraging the unique reactivity of the four-membered ring to construct larger, more intricate molecular architectures that would be difficult to assemble using more conventional methods. researchgate.net

Applications in Material Science Research (excluding material properties)

Beyond biological applications, the rigid and well-defined structure of cyclobutane derivatives makes them attractive for use in material science. lifechemicals.com The focus in this context is on the synthetic process and the resulting molecular architecture, rather than the bulk properties of the final material.

One significant application is in the synthesis of novel polymers. Cyclobutane-based polyesters and polyamides have been a topic of interest for decades. nih.gov The [2+2] photocycloaddition reaction is a key method for creating the cyclobutane rings that form the backbone of these polymers. nih.gov The use of functionalized monomers, such as a derivative of this compound, could allow for the precise introduction of functional groups along the polymer chain. The amine group could serve as a reactive site for polymerization or for post-polymerization modification.

Furthermore, cyclobutane derivatives have found applications in the creation of stress-responsive polymers and in supramolecular chemistry. lifechemicals.com The defined geometry of the cyclobutane ring can be used to control the self-assembly of molecules into larger, ordered structures. The dimethoxyphenyl group could participate in π-stacking interactions, further guiding this assembly process. The synthesis of such materials relies on the strategic use of building blocks like this compound to construct precisely defined macromolecular structures.

Comparative Studies and Analogs of 1 3,4 Dimethoxyphenyl Cyclobutanamine

Synthesis and Biological Evaluation of Substituted Cyclobutanamine Derivatives

The cyclobutane (B1203170) ring is a valuable motif in medicinal chemistry, utilized to introduce conformational rigidity, enhance metabolic stability, or orient pharmacophoric groups in a spatially defined manner. nih.gov The synthesis of substituted cyclobutanamine derivatives allows researchers to probe the structure-activity relationships (SAR) of this chemical class.

Strategies for synthesizing cyclobutane derivatives often involve [2+2] cycloaddition reactions or the functionalization of pre-existing cyclobutane cores. researchgate.net For instance, libraries of 1,2-difunctionalized cyclobutanes can be prepared to provide sp3-enriched, conformationally restricted building blocks for drug discovery. nih.gov Biological evaluation of these derivatives typically involves assessing their binding affinity and functional activity at specific receptor targets, such as serotonin (B10506) or dopamine receptors, which are common targets for psychoactive compounds.

Research has shown that the stereochemistry of substituents on the cyclobutane ring can be critical for biological activity. The synthesis of both cis- and trans-linked cyclobutyl analogues has demonstrated that different isomers can exhibit significantly different potencies. nih.gov In one study focused on PDE10A inhibitors, both cis- and trans-linked cyclobutyl analogues showed low nanomolar potency, indicating the scaffold's ability to effectively present key binding features. nih.gov In other cases, constraining a molecule's conformation with a cyclobutane ring has led to enhanced kinase selectivity and improved in vivo performance, validating the initial hypothesis behind the molecular design. nih.gov

Another approach involves scaffold morphing, where the core structure is significantly altered while retaining key pharmacophoric elements. For example, in the development of antitubercular agents, a strategy of scaffold morphing was used to design novel diamino substituted cyclobut-3-ene-1,2-dione derivatives. nih.gov These compounds, derived from a different lead structure, were shown to have potent activity against Mycobacterium tuberculosis ATP synthase, demonstrating the versatility of the cyclobutane scaffold in different therapeutic areas. nih.gov

Table 1: Examples of Substituted Cyclobutane Derivatives and Their Biological Significance

Derivative Class Synthetic Strategy Biological Target/Application Key Findings
cis/trans-Linked Cyclobutyl Analogues Modification of linker between pharmacophores Human PDE10A Both isomers displayed low nanomolar potency, highlighting the utility of the cyclobutane ring as a rigid linker. nih.gov
cis-Constrained Carbocycles Chemical locking of a flexible scaffold Cancer Cell Lines Cyclobutane and cyclobutene analogues showed higher potencies compared to larger carbocycles. nih.gov
Diamino Substituted Cyclobut-3-ene-1,2-diones Scaffold morphing and hydrogen-bond introduction M. tuberculosis ATP synthase Compounds displayed excellent in vitro anti-TB activities with low cytotoxicity. nih.gov
1,2-Difunctionalized Cyclobutanes Divergent synthesis from cyclobutane precursors General Medicinal Chemistry Provides sp3-enriched, conformationally restricted building blocks for drug discovery libraries. nih.gov

Comparative Analysis of Dimethoxyphenyl-Containing Amines (e.g., Phenethylamines, Pyrrolidinones)

The 3,4-dimethoxyphenyl moiety of 1-(3,4-dimethoxyphenyl)cyclobutanamine is a common feature in many neuroactive compounds. A comparative analysis with other classes of amines containing this or similar dimethoxy substitutions, such as the well-studied phenethylamines, can provide valuable insights into SAR.

The 2,5-dimethoxyphenyl substitution pattern is particularly prevalent in the "2C" family of phenethylamines. nih.govnih.gov These compounds are known for their potent activity at serotonin 5-HT₂ receptors. nih.gov Structure-activity relationship studies have revealed that small, lipophilic substituents at the 4-position of the 2,5-dimethoxyphenyl ring generally lead to potent 5-HT₂ receptor agonism. nih.gov The N-benzyl derivatives of these phenethylamines, known as NBOMes, are even more potent, with the 4-iodo derivative (25I-NBOMe) being up to 16 times more active than its non-benzylated 2C-I counterpart. nih.gov

The position of the methoxy (B1213986) groups on the phenyl ring is also crucial. A study on positional isomers of 25H-NBF, a dimethoxyphenethylamine derivative, demonstrated that the placement of the methoxy groups significantly impacts 5-HT₂A receptor functionality. acs.org Isomers with a methoxy group at position 2 of the phenethylamine (B48288) moiety showed the highest potency, underscoring the sensitivity of the receptor to the electronic and steric properties of the ligand. acs.org

Conformationally restricting the flexible ethylamine side chain of these compounds has been a key strategy to increase potency and selectivity. For example, constraining the side chain within a cyclopropane ring in (1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine (DMPCA) shows that agonist potency at the 5-HT₂A receptor is highly dependent on the spatial orientation of the amine. nih.gov This principle directly relates to the cyclobutanamine scaffold, where the four-membered ring similarly restricts the conformation of the molecule compared to a more flexible phenethylamine.

Table 2: Comparative Data of Dimethoxyphenyl-Containing Amine Scaffolds

Compound Class Core Scaffold Key Substitutions Primary Biological Target SAR Insights
2C-X Series 2,5-Dimethoxyphenethylamine Small lipophilic group at R₄ (e.g., Br, I) 5-HT₂A/₂C Receptors R₄ substitution enhances agonist potency. nih.govnih.gov
NBOMe Series N-Benzyl-2,5-dimethoxyphenethylamine 2-Methoxybenzyl on amine; R₄ on phenyl ring 5-HT₂A Receptor N-benzyl group dramatically increases potency over 2C-X analogs. nih.gov
DOX Series 2,5-Dimethoxyphenylisopropylamine R₄ on phenyl ring (e.g., I in DOI) 5-HT₂A/₂C Receptors The R(-) enantiomer typically shows higher binding affinity. acs.org
NBF Series Dimethoxyphenethylamine N-(2-fluorobenzyl); varied methoxy positions 5-HT₂A Receptor Methoxy group at position 2 is important for in vitro functionality. acs.org
Cyclobutanamines Dimethoxyphenylcyclobutanamine Substituents on phenyl ring or cyclobutane ring (Hypothesized) Serotonin/Dopamine Receptors The cyclobutane ring provides conformational restriction compared to phenethylamines.

Broadening the Chemical Space Around the Cyclobutanamine Scaffold

To fully understand the potential of the cyclobutanamine scaffold, it is necessary to broaden the chemical space by synthesizing a diverse range of analogs. This involves systematically varying substituents and core structures to explore new pharmacological properties. The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for creating libraries of sp³-rich compounds, which are in high demand in medicinal chemistry for their potential to yield more selective and potent drug candidates. nih.gov

An effective strategy for expanding this chemical space is the creation of libraries with multiple "diversification points." For example, a synthetic approach to 1,2-difunctionalized cyclobutanes allows for the introduction of various functional groups (such as amino, hydroxyl, or sulfonyl groups) at two different positions on the ring. nih.gov This divergent strategy enables the rapid generation of a wide array of analogs from a common intermediate, which can then be screened for biological activity.

Another powerful technique involves using multicomponent reactions (MCRs) followed by cyclization. nih.gov MCRs allow for the assembly of complex molecules from three or more starting materials in a single step. This approach could be adapted to generate highly substituted cyclobutanamine precursors, which could then be cyclized or further modified. This methodology facilitates the exploration of a vast chemical space with minimal synthetic effort, accelerating the discovery of novel compounds with desired properties. nih.gov The analysis of such libraries through cheminformatics can help quantify scaffold diversity and identify unique structures within the generated chemical space. mdpi.com

Rational Design of New Cyclobutanamine Analogs for Specific Research Purposes

Rational design leverages an understanding of a biological target's structure and the SAR of known ligands to design new molecules with improved properties. The cyclobutane ring is an excellent tool for rational design because it can be used to achieve specific structural goals. nih.gov These include:

Conformational Restriction: Locking flexible side chains into a specific bioactive conformation to enhance binding affinity and reduce off-target effects. nih.gov

Increased Rigidity: Improving the metabolic stability of a molecule by replacing more labile linear chains. nih.gov

Filling Hydrophobic Pockets: The sp³ character of the cyclobutane ring can be used to fill specific hydrophobic pockets within a receptor's binding site, a strategy guided by X-ray crystallography or computational docking studies. nih.gov

Directing Pharmacophores: Precisely orienting key functional groups (pharmacophores) to optimize interactions with a biological target. nih.gov

The process often begins with computational modeling, such as molecular docking, to predict how different cyclobutanamine analogs might bind to a target receptor. mdpi.com Based on these predictions, candidate molecules are synthesized. Subsequent biological evaluation provides feedback that refines the computational model and informs the design of the next generation of compounds. nih.gov

For example, if SAR data suggests that the distance and angle between the amine group and the dimethoxyphenyl ring are critical for activity, new analogs can be designed where the cyclobutane ring is substituted to fine-tune this geometry. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry and is essential for developing novel cyclobutanamine analogs for specific research applications, such as selective receptor probes or potential therapeutic leads. mdpi.comnih.gov

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.7–3.9 ppm) and cyclobutane ring protons (δ 2.1–2.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₆O₃ at m/z 208.25) .
  • HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

How do solvent polarity and temperature affect the stability of helical conformations in polyacetylenes derived from this compound?

Advanced Research Question
Helical stability is solvent- and temperature-dependent:

  • Low Polarity Solvents (e.g., toluene): Enhance helical rigidity via van der Waals interactions between side chains.
  • High Temperatures (>60°C): Disrupt helical structures, evidenced by loss of CD signals .
    Experimental Design : Use variable-temperature NMR and dynamic light scattering (DLS) to correlate conformational changes with solvent parameters (e.g., Hansen solubility).

What strategies resolve contradictions in reported biological activity data among cyclobutanamine analogs?

Advanced Research Question
Discrepancies often arise from:

  • Structural Isomerism : Compare enantiomers (e.g., (R) vs. (S) configurations) using chiral resolution techniques .
  • Assay Variability : Standardize in vitro models (e.g., kinesin inhibition assays for antitumor activity ).
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, ChemSpider ) to identify outliers.

How can computational modeling predict substituent effects on electronic properties of cyclobutanamine derivatives?

Advanced Research Question

  • DFT Calculations : Model electron density distribution to predict how methoxy groups influence HOMO-LUMO gaps (e.g., reduced bandgap enhances photostability) .
  • MD Simulations : Simulate solvent interactions to optimize solubility (e.g., logP values for DMSO compatibility) .
    Validation : Compare computational results with experimental UV-Vis and cyclic voltammetry data.

What catalytic systems are effective for polymerizing cyclobutanamine-based monomers?

Basic Research Question

  • Rhodium Catalysts : Preferred for high-yield polymerization (e.g., 85–92% conversion) .
  • Ligand Design : Bulky ligands (e.g., triphenylphosphine) reduce side reactions during chain propagation.
    Optimization : Screen catalysts (e.g., Grubbs vs. Ziegler-Natta) under inert atmospheres to minimize oxidation.

What purification techniques address challenges in synthesizing high-purity cyclobutanamine derivatives?

Basic Research Question

  • Flash Chromatography : Separate unreacted monomers using silica gel (hexane/ethyl acetate gradients).
  • Recrystallization : Use ethanol/water mixtures to isolate crystals with >99% purity .
  • Size-Exclusion Chromatography (SEC) : Remove oligomeric byproducts from polymers .

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